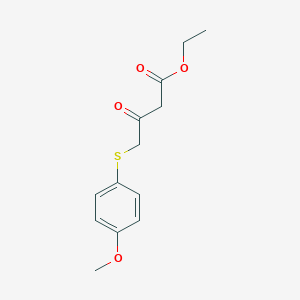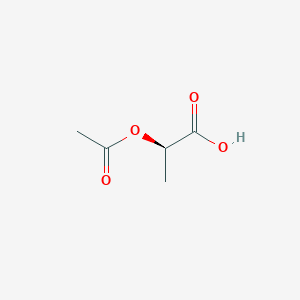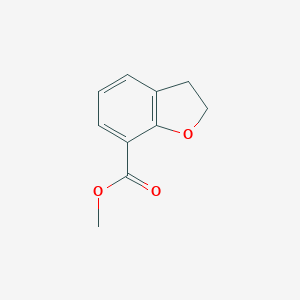
2,3-二氢苯并呋喃-7-羧酸甲酯
概述
描述
Methyl 2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
科学研究应用
Methyl 2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases like psoriasis and cancer.
Industry: It is used in the development of new materials with unique properties.
作用机制
Target of Action
Methyl 2,3-dihydrobenzofuran-7-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
准备方法
The synthesis of methyl 2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .
化学反应分析
Methyl 2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Methyl 2,3-dihydrobenzofuran-7-carboxylate can be compared with other benzofuran derivatives such as:
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Psoralen: A well-known benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy. The uniqueness of methyl 2,3-dihydrobenzofuran-7-carboxylate lies in its specific functional groups and the resulting biological activities.
属性
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNKSQLUHOUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567698 | |
| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133844-95-8 | |
| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chlorosulfonic acid react differently with methyl 2,3-dihydrobenzofuran-7-carboxylate compared to methyl 3-allylsalicylate?
A1: According to the research, chlorosulfonic acid reacts with methyl 2,3-dihydrobenzofuran-7-carboxylate to produce the 5-chlorosulfonyl derivative []. This derivative was identified by converting it to its 5-(4-methylpiperazin-1-yl)sulfonyl derivative []. In contrast, methyl 3-allylsalicylate reacts with chlorosulfonic acid to yield methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide, which was identified as its 6-(4-methylpiperazin-1-yl)sulfonyl derivative []. Interestingly, the aromatic δ-sultones, anticipated to be produced from methyl 2,3-dihydrobenzofuran-7-carboxylate, were not detected []. This difference in reaction products highlights how subtle changes in the starting material structure can lead to significant variations in the reaction outcome when reacting with chlorosulfonic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
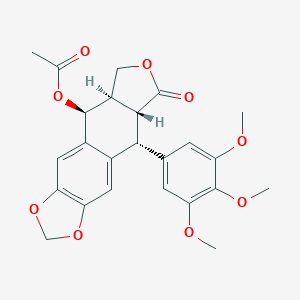
![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)

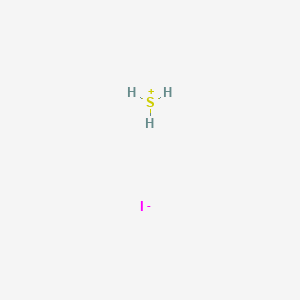

![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)
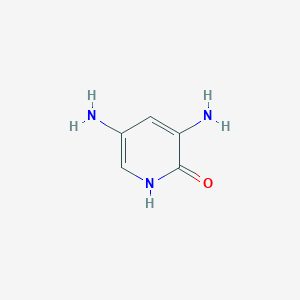
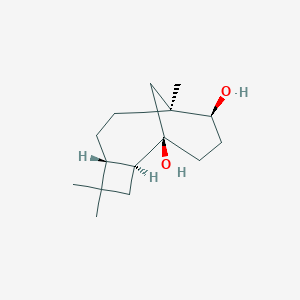

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)

